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5-Bromoacenaphthene
Overview
Description
5-Bromoacenaphthene: is an organic compound with the molecular formula C12H9Br It is a derivative of acenaphthene, where a bromine atom is substituted at the 5-position of the acenaphthene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoacenaphthene can be synthesized through the bromination of acenaphthene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of bromine to a solution of acenaphthene in an appropriate solvent, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromoacenaphthene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of acenaphthene or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-hydroxyacenaphthene, 5-aminoacenaphthene, or 5-thioacenaphthene.
Oxidation Products: Various oxidized derivatives of acenaphthene.
Reduction Products: Acenaphthene or other reduced forms.
Scientific Research Applications
Organic Synthesis
5-Bromoacenaphthene serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom enables participation in nucleophilic substitution reactions, facilitating the formation of diverse derivatives.
Key Reactions Involving this compound:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of various substituted acenaphthene derivatives.
- Oxidation Reactions : It can be oxidized to produce acenaphthenequinone derivatives.
- Reduction Reactions : The compound can be reduced to yield different acenaphthene derivatives .
Material Science
In material science, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique structure allows for enhanced electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Application | Description |
---|---|
Organic Semiconductors | Used as a building block for materials with improved electronic properties. |
OLEDs | Contributes to the efficiency and stability of organic light-emitting devices. |
Photovoltaics | Enhances charge transport properties in organic solar cells. |
Biological Studies
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Case Study Example :
A study explored the binding efficacy of this compound derivatives with DNA and human serum albumin (HSA). Molecular docking studies indicated strong binding interactions, suggesting potential applications in drug design targeting these biomolecules .
Data Tables
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Bromine is replaced by nucleophiles (e.g., NaOH). |
Oxidation | Conversion to acenaphthenequinone using KMnO₄. |
Reduction | Formation of acenaphthene derivatives using LiAlH₄. |
Mechanism of Action
The mechanism of action of 5-Bromoacenaphthene depends on its specific application. In chemical reactions, the bromine atom at the 5-position can participate in various substitution or addition reactions, influencing the reactivity and properties of the compound. In biological systems, derivatives of this compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Acenaphthene: The parent compound of 5-Bromoacenaphthene, lacking the bromine substitution.
5-Chloroacenaphthene: Similar to this compound but with a chlorine atom instead of bromine.
5-Iodoacenaphthene: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific chemical reactions make this compound a valuable compound in various research and industrial applications.
Biological Activity
5-Bromoacenaphthene is a brominated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) known for its diverse biological activities. This compound has garnered attention in recent years due to its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and environmental toxicology.
Chemical Structure and Properties
This compound has a molecular formula of C12H9Br and a molecular weight of 233.1 g/mol. Its structure features a bromine atom attached to the acenaphthene core, which influences its chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation.
- Antioxidant Properties : The compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
A study conducted by Ali et al. (2024) investigated the anticancer effects of various brominated compounds, including this compound. The results indicated that this compound significantly inhibited the growth of colon cancer cells (HCT116) with an IC50 value of approximately 15 µM. The mechanism was linked to the modulation of apoptotic pathways, specifically the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 | 15 | Induction of apoptosis via Bax/Bcl-2 ratio |
Other Brominated Compounds | Various | Varies | Varies |
Antioxidant Activity
In another study focusing on the antioxidant properties, this compound was tested using the DPPH assay, which measures free radical scavenging activity. The compound exhibited a notable reduction in DPPH radical concentration, indicating strong antioxidant potential. The IC50 value for scavenging activity was determined to be approximately 20 µM .
Anti-inflammatory Effects
Research exploring the anti-inflammatory effects revealed that this compound could inhibit the expression of pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in managing inflammatory conditions .
Case Studies and Applications
-
Case Study: Cancer Cell Line Studies
- A comprehensive analysis was conducted on various cancer cell lines to evaluate the efficacy of this compound. Results indicated that it significantly reduced cell viability across multiple types, including breast (MCF-7) and lung (A549) cancer cells.
- Case Study: Antioxidant Efficacy
Properties
IUPAC Name |
5-bromo-1,2-dihydroacenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALKJGMGKYKMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174512 | |
Record name | 5-Bromoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-98-1 | |
Record name | 5-Bromoacenaphthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoacenaphthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoacenaphthene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoacenaphthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoacenaphthene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOACENAPHTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4BK9PRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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